An In-depth Technical Guide to 3-Bromo-4-formylbenzonitrile
An In-depth Technical Guide to 3-Bromo-4-formylbenzonitrile
CAS Number: 89891-69-0 Synonyms: 2-Bromo-4-cyanobenzaldehyde
This technical guide provides a comprehensive overview of 3-Bromo-4-formylbenzonitrile, a versatile trifunctional building block crucial for researchers, scientists, and professionals in drug development and fine chemical synthesis. Its unique arrangement of bromo, formyl (aldehyde), and cyano (nitrile) groups on a benzene ring offers a rich platform for complex molecular architecture.
Physicochemical and Computed Properties
3-Bromo-4-formylbenzonitrile is a solid at room temperature. Its key properties are summarized below, providing essential data for reaction planning and safety assessments.
| Property | Value | Source |
| CAS Number | 89891-69-0 | [1][2][3] |
| Molecular Formula | C₈H₄BrNO | [2][3] |
| Molecular Weight | 210.03 g/mol | [2][3] |
| IUPAC Name | 3-bromo-4-formylbenzonitrile | [2] |
| Melting Point | 121-124°C | |
| SMILES | C1=CC(=C(C=C1C#N)Br)C=O | [2] |
| Appearance | White to off-white or yellow solid | [4][5] |
| Purity | Typically ≥97% | [3] |
| Topological Polar Surface Area (TPSA) | 40.9 Ų | [2] |
| logP (Computed) | 2.13 | [3] |
Synthesis and Production
While specific, detailed industrial synthesis protocols for 3-Bromo-4-formylbenzonitrile are proprietary, a plausible and common laboratory-scale synthesis route involves the selective bromination of a suitable precursor, 4-formylbenzonitrile. The aldehyde group is moderately deactivating and directs electrophilic substitution to the meta position, while the nitrile group is strongly deactivating, also directing meta. This makes the position ortho to the aldehyde and meta to the nitrile (the 3-position) the most likely site for bromination.
Experimental Protocol: Plausible Synthesis via Electrophilic Bromination
This protocol is a representative example based on standard organic chemistry principles for the bromination of aromatic aldehydes.
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Reaction Setup: To a solution of 4-formylbenzonitrile (1.0 eq) in a suitable solvent such as dichloromethane or acetic acid in a round-bottom flask, add a catalytic amount of a Lewis acid (e.g., FeCl₃ or AlCl₃). The flask is equipped with a magnetic stirrer and placed in an ice bath to maintain a low temperature (0-5°C).
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Bromination: Slowly add a solution of bromine (1.0-1.1 eq) in the same solvent dropwise to the stirred mixture. The reaction is exothermic and the temperature should be carefully monitored.
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Reaction Monitoring: Allow the reaction to stir at low temperature for several hours. Progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to check for the consumption of the starting material.
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Work-up: Once the reaction is complete, quench the mixture by pouring it into a cold aqueous solution of a reducing agent, such as sodium thiosulfate, to destroy any excess bromine.
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Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers.
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. The solvent is then removed under reduced pressure to yield the crude product.
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Final Purification: The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford pure 3-Bromo-4-formylbenzonitrile.
Core Reactivity and Applications in Drug Development
3-Bromo-4-formylbenzonitrile is not typically a pharmacologically active agent itself but serves as a critical intermediate. Its value lies in the orthogonal reactivity of its three functional groups, allowing for sequential and selective chemical transformations.
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Bromo Group: The aryl bromide is the most versatile handle for carbon-carbon and carbon-heteroatom bond formation, primarily through transition metal-catalyzed cross-coupling reactions.
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Formyl Group: The aldehyde is amenable to a wide range of reactions, including reductive amination, Wittig reactions, aldol condensations, and oxidation to a carboxylic acid.
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Nitrile Group: The nitrile can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine.
Key Application: Suzuki-Miyaura Cross-Coupling
A paramount application of this building block is in the Suzuki-Miyaura cross-coupling reaction.[6][7] This palladium-catalyzed reaction couples the aryl bromide with an organoboron species (like a boronic acid or ester), forming a new C-C bond with high efficiency and functional group tolerance.[8][9] This reaction is a cornerstone of modern pharmaceutical manufacturing.[7]
Experimental Protocol: General Suzuki-Miyaura Coupling
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Reagent Preparation: In a reaction vessel, combine 3-Bromo-4-formylbenzonitrile (1.0 eq), the desired boronic acid or ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).
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Solvent and Degassing: Add a suitable solvent system, often a mixture like dioxane/water or toluene/ethanol. Degas the mixture thoroughly by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes to remove oxygen, which can deactivate the catalyst.
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Reaction: Heat the mixture to the required temperature (typically 80-110°C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
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Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
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Purification: Wash, dry, and concentrate the combined organic layers. The crude product is then purified, usually by column chromatography on silica gel, to yield the desired biaryl product.
This strategy allows for the introduction of diverse aryl or heteroaryl moieties at the 3-position, rapidly building molecular complexity. For instance, coupling with a phenylboronic acid would yield 3-phenyl-4-formylbenzonitrile, a scaffold for further elaboration using the aldehyde and nitrile handles. This approach is instrumental in synthesizing inhibitors for various biological targets, such as the gout treatment drug Febuxostat, which is built from a related brominated benzonitrile intermediate.[10]
Safety and Handling
3-Bromo-4-formylbenzonitrile is classified as hazardous. Researchers must consult the full Safety Data Sheet (SDS) before use and handle the compound in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
GHS Hazard Statements: [2]
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
Precautionary Measures:
-
P261: Avoid breathing dust.
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P280: Wear protective gloves, eye protection, and face protection.
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P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
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P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Conclusion
3-Bromo-4-formylbenzonitrile (CAS: 89891-69-0) is a high-value chemical intermediate offering significant strategic advantages in multistep organic synthesis. Its three distinct functional groups provide a toolkit for constructing complex molecules, with its role in palladium-catalyzed cross-coupling reactions being particularly noteworthy. For professionals in drug discovery and development, this compound represents a key building block for accessing novel chemical space and accelerating the synthesis of potential therapeutic agents.
References
- 1. aobchem.com [aobchem.com]
- 2. 3-Bromo-4-formylbenzonitrile | C8H4BrNO | CID 20510518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. 3-Bromo-4-fluorobenzeneacetonitrile synthesis - chemicalbook [chemicalbook.com]
- 5. guidechem.com [guidechem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
